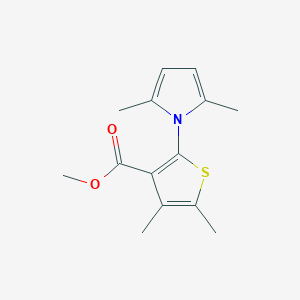

methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

Description

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that features a pyrrole ring and a thiophene ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Properties

IUPAC Name |

methyl 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-8-6-7-9(2)15(8)13-12(14(16)17-5)10(3)11(4)18-13/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWCPIUUVFYHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate typically involves the condensation of 2,5-dimethylpyrrole with a thiophene derivative under acidic conditions. The reaction is often catalyzed by acetic acid in an ethanol medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common, especially at the pyrrole ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .

Scientific Research Applications

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its anticancer activities and as a potential therapeutic agent.

Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: Exhibits antibacterial and antitubercular properties.

Uniqueness

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate stands out due to its unique combination of a pyrrole and thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and therapeutic agents .

Biological Activity

The compound methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate is a notable member of the pyrrole and thiophene family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that illustrate its pharmacological significance.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring and a thiophene moiety. Its chemical formula is , and it possesses unique physicochemical properties that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate. For instance, compounds derived from similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study focusing on pyrrole-based compounds indicated that derivatives similar to our compound exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting promising anticancer activity. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspases .

Antiviral Activity

The compound's structural similarities to known antiviral agents suggest potential efficacy against viral infections. Specifically, derivatives have been evaluated for their ability to inhibit HIV replication.

Case Study: HIV Inhibition

In a related study, 2,5-dimethyl pyrrole derivatives were synthesized and tested for their ability to inhibit HIV-1 gp41 fusion. The most potent compounds showed EC50 values as low as 3.2 μM, indicating strong antiviral activity . This suggests that methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate may also exhibit similar properties.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research into related thiophene derivatives has shown promising results against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylthiophene | E. coli | 25 μg/mL |

| Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylthiophene | S. aureus | 15 μg/mL |

This table illustrates the effectiveness of related compounds against common bacterial pathogens, providing a basis for further exploration into the antimicrobial properties of our compound.

The biological activity of methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate is believed to stem from its ability to interact with various biological targets.

Proposed Mechanisms

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Viral Fusion Inhibition : Blocking the gp41 protein in HIV.

- Bacterial Cell Wall Disruption : Interfering with bacterial cell wall synthesis.

Q & A

Q. What are the recommended synthetic pathways for methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions, as seen in analogous pyrrole-thiophene derivatives. For example, base-assisted cyclization (e.g., using triethylamine in 1,4-dioxane) is effective for constructing pyrrolone-thiophene backbones . Key parameters include:

- Temperature : 80–100°C for 6–12 hours.

- Catalysts : Elemental sulfur or malononitrile for facilitating heterocyclic ring formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) yields >90% purity.

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of substituents (e.g., methyl groups) to minimize steric hindrance .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring connectivity (e.g., δ ~2.2–2.5 ppm for methyl groups) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding in pyrrole-thiophene hybrids) .

- Mass Spectrometry : HRMS for molecular weight validation (e.g., [M+H]+ calculated for C₁₅H₁₇NO₂S: 283.0978) .

- FTIR : Confirm functional groups (e.g., C=O stretch ~1720 cm⁻¹ for the ester moiety) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and environmental fate of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the pyrrole ring may exhibit higher electron density, influencing degradation pathways .

- Molecular Dynamics Simulations : Model interactions with environmental matrices (e.g., soil or water) to predict persistence and bioaccumulation potential .

- QSPR Models : Correlate substituent effects (e.g., methyl groups) with photodegradation rates using parameters like logP and polar surface area .

Q. What strategies resolve contradictions in bioactivity data across studies for pyrrole-thiophene derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from diverse assays (e.g., antioxidant vs. cytotoxic activity) and normalize using metrics like IC₅₀ or EC₅₀ .

- Dose-Response Reevaluation : Test compound purity (>95%) and solvent effects (e.g., DMSO vs. ethanol) to address variability .

- Mechanistic Studies : Use knock-out experiments (e.g., substituting methyl groups with halogens) to isolate structure-activity relationships .

Q. How can the environmental impact of this compound be systematically evaluated?

- Methodological Answer : Adopt a tiered framework from long-term ecological studies:

- Phase 1 (Lab) : Determine hydrolysis rates (pH 4–9), photolysis under UV light, and microbial degradation using OECD 301B assays .

- Phase 2 (Microcosm) : Simulate soil-water partitioning (logKₒc) and trophic transfer in model ecosystems (e.g., Daphnia magna bioassays) .

- Phase 3 (Field) : Monitor residues in agricultural or aquatic systems, prioritizing regions with high synthetic use .

Methodological Notes

- Experimental Design : Use randomized block designs with split-split plots for multi-variable studies (e.g., varying substituents and catalysts) to ensure reproducibility .

- Theory Integration : Link studies to conceptual frameworks like the quadripolar model (theoretical, epistemological, morphological, technical) to contextualize findings within broader chemical or ecological theories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.